2,3-Difluoro-5-methylbenzenesulfonamide 2,3-Difluoro-5-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1803812-81-8
VCID: VC2773210
InChI: InChI=1S/C7H7F2NO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
SMILES: CC1=CC(=C(C(=C1)S(=O)(=O)N)F)F
Molecular Formula: C7H7F2NO2S
Molecular Weight: 207.2 g/mol

2,3-Difluoro-5-methylbenzenesulfonamide

CAS No.: 1803812-81-8

Cat. No.: VC2773210

Molecular Formula: C7H7F2NO2S

Molecular Weight: 207.2 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-5-methylbenzenesulfonamide - 1803812-81-8

Specification

CAS No. 1803812-81-8
Molecular Formula C7H7F2NO2S
Molecular Weight 207.2 g/mol
IUPAC Name 2,3-difluoro-5-methylbenzenesulfonamide
Standard InChI InChI=1S/C7H7F2NO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Standard InChI Key PHXLKNFUIFXNEW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)S(=O)(=O)N)F)F
Canonical SMILES CC1=CC(=C(C(=C1)S(=O)(=O)N)F)F

Introduction

Physical and Chemical Properties

Structural Information

2,3-Difluoro-5-methylbenzenesulfonamide features a benzene ring with strategic substitutions: two fluorine atoms at positions 2 and 3, a methyl group at position 5, and a sulfonamide moiety. The compound is represented by the molecular formula C7H7F2NO2S and has a molecular weight of 207.20 g/mol . The presence of the sulfonamide group (-SO2NH2) contributes to its potential hydrogen bonding capabilities, which may play a significant role in its interactions with biological targets.

Table 1: Structural Identifiers for 2,3-Difluoro-5-methylbenzenesulfonamide

Identifier TypeValue
CAS Number1803812-81-8
PubChem CID119018924
Molecular FormulaC7H7F2NO2S
Molecular Weight207.20 g/mol
IUPAC Name2,3-difluoro-5-methylbenzenesulfonamide
InChIInChI=1S/C7H7F2NO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
InChIKeyPHXLKNFUIFXNEW-UHFFFAOYSA-N
SMILESCC1=CC(=C(C(=C1)S(=O)(=O)N)F)F

Synthesis and Characterization

Synthetic Routes

Biological Activities and Applications

Research Applications

2,3-Difluoro-5-methylbenzenesulfonamide serves as a valuable research tool and synthetic building block in medicinal chemistry and drug discovery programs. Its applications include:

  • Structure-Activity Relationship (SAR) Studies: The compound can be utilized in systematic investigations of structure-activity relationships, helping researchers understand how structural modifications affect biological activity profiles.

  • Synthetic Intermediate: As a functionalized scaffold, it provides opportunities for further derivatization to develop compound libraries with enhanced or tailored biological properties.

  • Probe Compound: Its defined structure makes it suitable as a molecular probe for investigating specific biological pathways and mechanisms.

The research community's interest in sulfonamides continues to drive the exploration of compounds like 2,3-Difluoro-5-methylbenzenesulfonamide for their potential in addressing unmet medical needs.

Future Research Directions

The investigation of 2,3-Difluoro-5-methylbenzenesulfonamide presents several promising avenues for future research:

  • Comprehensive Biological Profiling: Systematic evaluation of the compound's activity against diverse biological targets, including enzymes, receptors, and cellular systems.

  • Structural Optimization: Design and synthesis of structural analogs to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying observed biological activities.

  • Combination Studies: Exploration of synergistic effects when combined with established therapeutic agents.

These research directions could potentially uncover novel applications for 2,3-Difluoro-5-methylbenzenesulfonamide or lead to the development of structurally related compounds with enhanced pharmacological profiles.

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